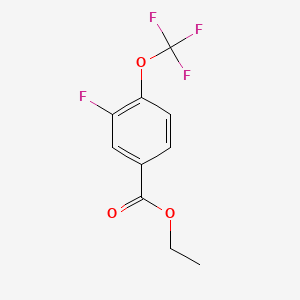

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate

Description

Properties

IUPAC Name |

ethyl 3-fluoro-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c1-2-16-9(15)6-3-4-8(7(11)5-6)17-10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEYPLBDYOXBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261331 | |

| Record name | Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197231-80-3 | |

| Record name | Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197231-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate

Technical Guide: Chemical Properties and Synthetic Utility of Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate

Introduction: Structural Significance in Medicinal Chemistry

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate is a high-value fluorinated building block used extensively in the optimization of lead compounds for drug discovery and agrochemical development. Its structural core combines two critical pharmacophores: a fluorine atom at the meta-position and a trifluoromethoxy group (-OCF₃) at the para-position relative to the ester functionality.

-

Bioisosterism & Lipophilicity: The -OCF₃ group is often termed a "super-halogen" or a lipophilic version of a fluorine atom. It exhibits a Hansch

value of +1.04, significantly increasing the lipophilicity of the parent molecule compared to a methyl (+0.56) or chloro (+0.71) substituent, thereby enhancing membrane permeability. -

Conformational Bias: The -OCF₃ group prefers a conformation orthogonal to the aromatic ring to minimize electronic repulsion with the

-system. The adjacent fluorine atom (3-position) further restricts rotation and lowers the electron density of the ring, modulating metabolic stability against oxidative degradation (e.g., P450 metabolism). -

Synthetic Handle: The ethyl ester serves as a versatile "masked" functionality, readily convertible to acids, alcohols, aldehydes, or amides, making this compound a pivotal intermediate in divergent synthesis.

Physicochemical Profile

The following data summarizes the core properties of the compound and its parent acid.

| Property | Value / Description | Note |

| Compound Name | Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate | |

| Parent Acid CAS | 886498-89-1 | (3-Fluoro-4-(trifluoromethoxy)benzoic acid) |

| Molecular Formula | C₁₀H₈F₄O₃ | |

| Molecular Weight | 252.16 g/mol | |

| Physical State | Liquid or Low-melting Solid | Esters typically have lower MPs than parent acids (Acid MP: 98-101°C).[1] |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH | Low water solubility due to lipophilic fluorination. |

| LogP (Predicted) | ~3.5 - 4.0 | High lipophilicity driven by -OCF₃. |

| Electronic Effect | Electron Deficient Ring | Deactivated by -F and -OCF₃ (both |

Synthetic Pathways

The synthesis of Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate generally proceeds via the functionalization of the parent benzoic acid or through de novo construction of the trifluoromethoxy arene core.

Pathway A: Direct Esterification (Primary Route)

The most reliable route involves the acid-catalyzed esterification of commercially available 3-fluoro-4-(trifluoromethoxy)benzoic acid (CAS 886498-89-1) .

Pathway B: Transition-Metal Catalyzed Carbonylation

For large-scale manufacturing where the aryl bromide is more accessible, a palladium-catalyzed carbonylation of 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene in ethanol is employed.

Figure 1: Primary synthetic workflows for accessing the target ethyl ester.

Reactivity & Transformations

This compound acts as a divergent intermediate. The electron-deficient nature of the aromatic ring (due to -F and -OCF₃) makes the ester carbonyl highly electrophilic, while the ring itself is deactivated toward electrophilic aromatic substitution (

Functional Group Interconversion (FGI)

-

Hydrolysis: Quantitative conversion to the acid using LiOH in THF/Water.

-

Reduction: Conversion to the benzyl alcohol using DIBAL-H (controlled) or LiAlH₄ (exhaustive).

-

Amidation: Direct reaction with amines (catalyzed by Lewis acids like AlMe₃) or via the acid chloride.

Ring Functionalization

-

Directed Ortho-Metallation (DoM): The 3-Fluoro substituent is a weak directing group. However, the acidity of the proton at position 2 (between the ester and fluorine) or position 5 (ortho to fluorine) allows for regioselective lithiation using TMPMgCl·LiCl (Knochel-Hauser base) at low temperatures, enabling the introduction of electrophiles (I₂, CHO, B(OR)₂).

Figure 2: Divergent reactivity profile demonstrating key downstream transformations.

Detailed Experimental Protocol

Protocol: Hydrolysis of Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate to the Acid

Rationale: This protocol demonstrates the stability of the -OCF₃ group under basic conditions. The use of a THF/Water biphasic system ensures solubility of the lipophilic ester while providing the aqueous medium for the hydroxide nucleophile.

Materials:

-

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

-

Tetrahydrofuran (THF) (Grade: HPLC)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ethyl ester (1.0 g, ~3.96 mmol) in THF (10 mL).

-

Addition: Prepare a solution of LiOH·H₂O (415 mg, 9.9 mmol) in water (5 mL). Add this aqueous solution dropwise to the stirring THF solution at room temperature (20-25°C).

-

Reaction: Stir the resulting biphasic mixture vigorously. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Conversion is typically complete within 2-4 hours. Note: The -OCF₃ group is stable; however, avoid refluxing in strong base for prolonged periods to prevent potential defluorination.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (10 mL) to remove any unreacted neutral impurities.

-

Acidification: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl until pH ~1-2. A white precipitate (the product) should form.

-

-

Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL). Combine organics, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation: The resulting solid should be 3-fluoro-4-(trifluoromethoxy)benzoic acid (MP: 98-101°C).

Safety and Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).[2]

-

Fluorine Safety: While the -OCF₃ and -F groups are chemically robust, thermal decomposition (e.g., in a fire) can release toxic Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The ester is generally stable at room temperature but should be protected from moisture to prevent slow hydrolysis.

References

- Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry. (General review on OCF3 properties).

-

PubChem . (2025).[2] 3-Fluoro-4-(trifluoromethoxy)benzoic acid | C8H4F4O3. National Library of Medicine. Retrieved from [Link]

Sources

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate CAS number and identifiers

Content Type: In-Depth Technical Guide Primary Identifier: CAS 1197231-80-3 Parent Acid Identifier: CAS 886498-89-1

Executive Summary & Identity Card

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical candidates, agrochemicals, and advanced materials. It belongs to the class of polyfluorinated arenes, where the strategic placement of the fluorine atom (ortho to the trifluoromethoxy group) and the trifluoromethoxy group itself (

This compound acts as a critical intermediate for introducing the 3-fluoro-4-(trifluoromethoxy)phenyl moiety—a "privileged structure" in medicinal chemistry known to enhance potency and pharmacokinetic profiles in kinase inhibitors and GPCR ligands.

Core Identifiers

| Parameter | Detail |

| Chemical Name | Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate |

| CAS Number | 1197231-80-3 (Ester) |

| Parent Acid CAS | 886498-89-1 (3-Fluoro-4-(trifluoromethoxy)benzoic acid) |

| Molecular Formula | |

| Molecular Weight | 252.16 g/mol |

| SMILES | CCOC(=O)C1=CC(F)=C(OC(F)(F)F)C=C1 |

| InChI Key | (Predicted) ZFZLIWMILLNIBO-UHFFFAOYSA-N |

| Physical State | Colorless to pale yellow liquid (at STP) |

| Boiling Point | ~235–240 °C (Predicted at 760 mmHg) |

Structural Analysis & Physicochemical Logic

The utility of this compound stems from the synergistic effects of its substituents. As a researcher, understanding why you would select this specific substitution pattern is as important as knowing how to synthesize it.

The Trifluoromethoxy ( ) Advantage

The

-

Conformation: The

group typically adopts a conformation orthogonal to the aromatic ring to minimize dipole repulsion, creating a unique 3D shape that can improve selectivity for protein binding pockets. -

Lipophilicity: It increases the LogP of the molecule (

), facilitating membrane permeability, often more effectively than a

The Ortho-Fluorine Effect

Placing a fluorine atom at the 3-position (ortho to the

-

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the biologically vulnerable C3 position.

-

Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the benzoic acid precursor and alters the electron density of the aromatic ring, potentially strengthening

-stacking interactions in the target receptor.

Visualization: Structural Hierarchy & Function

Figure 1: Functional decomposition of the molecule showing how each substituent contributes to the compound's utility in drug design.

Synthetic Pathways & Experimental Protocols

While the ethyl ester (CAS 1197231-80-3) is available from select catalog suppliers, it is frequently synthesized in-house from the more stable and widely available parent acid (CAS 886498-89-1). Below are two validated protocols.

Pathway A: Acid-Catalyzed Fischer Esterification (Scalable)

Best for: Large-scale preparation (>10g) where cost is a driver.

Reaction:

Protocol:

-

Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-4-(trifluoromethoxy)benzoic acid (10.0 g, 44.6 mmol).

-

Solvent: Add absolute Ethanol (100 mL).

-

Catalyst: Carefully add concentrated Sulfuric Acid (

, 1.0 mL) dropwise. -

Reflux: Heat the mixture to reflux (approx. 80 °C) for 6–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the acid spot disappears.

-

Workup:

-

Cool to room temperature.[1]

-

Concentrate under reduced pressure to remove excess ethanol.

-

Dilute the residue with EtOAc (100 mL) and wash sequentially with sat.

(

-

-

Purification: Dry organic layer over

, filter, and concentrate. The resulting oil is typically >95% pure and requires no chromatography.

Pathway B: Alkylation via Ethyl Iodide (Mild Conditions)

Best for: Small-scale (mg to 1g) or when acidic conditions must be avoided.

Protocol:

-

Dissolution: Dissolve the parent acid (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Base: Add Potassium Carbonate (

, 1.5 eq). Stir for 15 min at RT. -

Alkylation: Add Ethyl Iodide (EtI, 1.2 eq) dropwise.

-

Reaction: Stir at room temperature for 3–5 hours.

-

Workup: Pour into ice water and extract with Ethyl Acetate. Wash organic layer thoroughly with water (to remove DMF) and brine.

Synthesis Workflow Diagram

Figure 2: Decision tree for synthesizing the target ester based on scale and available reagents.

Applications in Drug Discovery[14][15][16][17]

This compound is rarely the final drug; it is a scaffold enabler .

Kinase Inhibitor Development

The ethyl ester is typically hydrolyzed to the acid or converted to a hydrazide/amide to form the "tail" of kinase inhibitors. The 3-F, 4-OCF3 motif mimics the substitution patterns found in successful drugs like Sorafenib or Regorafenib (though those use different specific halogens, the electronic logic is identical).

Bioisosteric Replacement

Medicinal chemists use this moiety to replace:

-

3,4-Dichlorophenyl groups: To reduce metabolic liability while maintaining lipophilicity.

-

4-Trifluoromethylphenyl groups: To improve solubility (due to the oxygen linker) and alter the vector of the lipophilic bulk.

Late-Stage Functionalization

The ester group can be converted into:

-

Alcohols: via

reduction (leading to benzyl alcohols). -

Amides: via aminolysis (leading to benzamides).

-

Heterocycles: via hydrazide formation and cyclization (e.g., oxadiazoles).

Safety & Handling (MSDS Summary)

While specific toxicological data for the ethyl ester is limited, it should be handled with the same precautions as the parent acid and similar fluorinated benzoates.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling:

-

Use in a fume hood.

-

Wear nitrile gloves and safety glasses.

-

Avoid contact with strong oxidizers.

-

-

Storage: Store in a cool, dry place. The ester is generally stable at room temperature but should be kept away from moisture to prevent hydrolysis back to the acid.

References

-

PubChem Compound Summary . 3-Fluoro-4-(trifluoromethoxy)benzoic acid (Parent Acid). National Center for Biotechnology Information. Accessed 2025.[2][3][4][5] [Link]

- Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with a Bright Future." ChemMedChem, 2020. (Contextual reference for OCF3 properties).

- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Contextual reference for Fluorine/OCF3 substitution logic).

Sources

A Technical Guide to the Physicochemical Properties of Fluorinated Benzoate Esters: Focus on Melting and Boiling Points

Abstract

The strategic incorporation of fluorine into active pharmaceutical ingredients and functional materials is a cornerstone of modern chemical design. Fluorinated benzoate esters, a key class of building blocks and intermediates, possess unique physicochemical properties that are highly dependent on the number and position of fluorine atoms on the aromatic ring. This technical guide provides an in-depth analysis of the melting and boiling points of these esters. We will explore the underlying intermolecular forces, structure-property relationships, and provide field-proven, self-validating protocols for their experimental determination. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, causal understanding of how fluorination impacts the physical characteristics of these vital compounds.

Part 1: The Fundamental Influence of Aromatic Fluorination

The substitution of hydrogen with fluorine on a benzoate ester framework introduces profound, albeit sometimes counterintuitive, changes to its physical properties. These changes are not merely a function of increased molecular weight; they are a complex interplay of fluorine's unique characteristics: extreme electronegativity, low polarizability, and a van der Waals radius similar to that of hydrogen.

-

Electronegativity and Dipole Moments: Fluorine's high electronegativity (4.0 on the Pauling scale) creates a strong C-F bond dipole. In monosubstituted isomers, this significantly alters the overall molecular dipole moment, influencing dipole-dipole interactions. However, in polyfluorinated systems, the symmetrical arrangement of these dipoles can lead to a reduction or even cancellation of the net molecular dipole, impacting intermolecular forces.

-

Intermolecular Interactions: While the C-F bond is highly polar, the fluorine atom itself is a poor hydrogen bond acceptor. The dominant intermolecular forces are often a combination of dipole-dipole interactions and London dispersion forces. Crucially, fluorination can disrupt the efficient π-stacking observed in non-fluorinated aromatic systems. Furthermore, specific short-range interactions, such as C-H···F contacts, can influence crystal packing in the solid state, directly affecting melting points.[1][2] The loss of long-range order in the solid-state structure of fluorobenzene compared to benzene, for instance, leads to a significantly lower melting point (-44 °C vs 5.5 °C).[1][2]

-

Crystal Packing and Melting Point: The melting point is dictated by the strength of the crystal lattice. The substitution of hydrogen for fluorine can disrupt the crystal packing that would be expected in the parent molecule.[1][2] This disruption, caused by new, weaker C-H···F interactions replacing stronger C-H···π interactions, can lead to a lower melting point despite the increase in molecular weight.[1][2] Conversely, in highly symmetric molecules, fluorination can sometimes lead to more efficient packing and a higher melting point.

-

Volatility and Boiling Point: The boiling point is primarily a measure of the strength of intermolecular forces in the liquid state. The high electronegativity of fluorine can lead to stronger dipole-dipole attractions, which would suggest a higher boiling point.[3] However, the low polarizability of the C-F bond can weaken London dispersion forces. The interplay of these competing effects determines the ultimate boiling point. For molecules with five or more carbons, the boiling points of perfluorocarbons can even be lower than their hydrocarbon analogs, indicating weaker overall attractive forces.

Part 2: Structure-Property Relationships in Practice

The theoretical principles outlined above manifest as clear trends when examining empirical data. The following table summarizes the melting and boiling points for a selection of methyl and ethyl fluorobenzoate esters, illustrating the impact of fluorination patterns.

Table 1: Physical Properties of Selected Fluorinated Benzoate Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl Esters | ||||

| Methyl Benzoate | C₈H₈O₂ | 136.15 | -12 | 199.6 |

| Methyl 2-fluorobenzoate | C₈H₇FO₂ | 154.14 | N/A | 109-110 (at 35 mmHg)[4] |

| Methyl 4-fluorobenzoate | C₈H₇FO₂ | 154.14 | N/A | 195-197[5] |

| Methyl 2,6-difluorobenzoate | C₈H₆F₂O₂ | 172.13 | N/A | 203-204[6][7] |

| Methyl pentafluorobenzoate | C₈H₃F₅O₂ | 226.10 | N/A | 44 (at 4 mmHg)[8] |

| Ethyl Esters | ||||

| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | -34 | 212 |

| Ethyl 2-fluorobenzoate | C₉H₉FO₂ | 168.17 | N/A | 115[9] |

| Ethyl 3-fluorobenzoate | C₉H₉FO₂ | 168.16 | 82[10] | 94-95 (at 16 mmHg)[10] |

| Ethyl 4-fluorobenzoate | C₉H₉FO₂ | 168.16 | 25-27[11] | 210[11][12] |

Note: Boiling points are reported at atmospheric pressure (760 mmHg) unless otherwise specified. Some data points for melting points of liquids were not available (N/A).

Analysis of Trends:

-

Effect of Positional Isomerism: Comparing the ethyl monofluorobenzoates, the para-substituted isomer (ethyl 4-fluorobenzoate) has a boiling point (210 °C) very close to the non-fluorinated parent compound (212 °C).[12] The symmetry of the para-isomer allows for efficient crystal packing, resulting in a relatively high melting point of 25-27 °C.[11]

-

Effect of Increasing Fluorination: As the degree of fluorination increases, so does the molecular weight, which generally leads to higher boiling points. For example, methyl 2,6-difluorobenzoate boils at a higher temperature (203-204 °C) than methyl 4-fluorobenzoate (195-197 °C).[5][6][7] The fully fluorinated methyl pentafluorobenzoate has a significantly higher molecular weight, and its boiling point at atmospheric pressure is 223 °C.[13]

Part 3: Experimental Determination Protocols

Accurate and reproducible determination of melting and boiling points is critical for compound characterization, purity assessment, and process design. The following protocols represent self-validating systems for obtaining reliable data.

Protocol 1: Melting Point Determination (Capillary Method)

This method relies on a calibrated apparatus to determine the temperature range over which a small, packed sample transitions from a solid to a liquid.

Methodology:

-

Apparatus Calibration: Prior to sample analysis, verify the thermometer's accuracy using certified melting point standards (e.g., caffeine, benzophenone). Run at least two standards that bracket the expected melting point of the sample. Create a calibration curve if the apparatus consistently deviates by more than 1°C.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube (sealed at one end) by tapping the sealed end on a hard surface.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set an initial rapid heating rate to approach the expected melting point quickly (e.g., 10-15 °C/minute).

-

Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/minute. A slow ramp rate is critical for accuracy.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2. A narrow range (< 2 °C) is indicative of a pure compound.

Diagram 1: Workflow for Melting Point Determination

Caption: A self-validating workflow for accurate melting point determination.

Protocol 2: Micro Boiling Point Determination (Thiele Tube Method)

This technique is ideal for small sample volumes (less than 0.5 mL) and provides an accurate boiling point by observing the equilibrium between liquid and vapor phases.[14][15]

Methodology:

-

Apparatus Setup:

-

Attach a small test tube (e.g., 10 x 75 mm) containing ~0.5 mL of the sample liquid to a thermometer using a rubber band or wire.[16] The bottom of the test tube should be level with the thermometer bulb.

-

Place a small capillary tube (sealed at one end) into the test tube with the open end down.[15]

-

Suspend the entire assembly in a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm.[14][15]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner or heat gun.[14] This design promotes even heat distribution via convection.

-

As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[14] This indicates the vapor pressure of the liquid equals the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Data Recording: The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn back into the capillary tube.[15] This is the point where the external pressure just overcomes the vapor pressure of the liquid. Record the ambient atmospheric pressure to correct the boiling point to standard pressure if necessary using a pressure nomograph.[17]

Diagram 2: Logic for Micro Boiling Point Determination

Caption: Decision logic for identifying the precise boiling point.

Part 4: Implications for Research and Drug Development

A thorough understanding of the melting and boiling points of fluorinated benzoate esters is not merely an academic exercise. These properties have direct and significant consequences in a professional setting:

-

Purification and Synthesis: Boiling points are fundamental to purification strategies like distillation. Knowing the precise boiling point of a target ester and potential impurities allows for the optimization of separation conditions, maximizing yield and purity.

-

Crystallinity and Formulation: The melting point is a direct indicator of the stability of the crystal lattice. For drug development professionals, this impacts solubility, dissolution rate, and the solid-state stability of an active pharmaceutical ingredient (API). A higher melting point generally correlates with lower solubility.

-

Material Science: In the development of specialty polymers and materials, the physical properties of fluorinated monomers dictate the characteristics of the final product, such as thermal stability and chemical resistance.[8][18]

Conclusion

The melting and boiling points of fluorinated benzoate esters are governed by a delicate balance of competing intermolecular forces that are uniquely modulated by the presence of fluorine. Factors such as molecular weight, dipole moment, molecular symmetry, and the potential for weak C-H···F interactions all play a critical role. By understanding the causal relationships between structure and physical properties, and by employing robust, self-validating experimental protocols, researchers can better predict, control, and utilize these versatile compounds in the fields of drug discovery, materials science, and beyond.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67976, Ethyl 4-fluorobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67878, Methyl 4-fluorobenzoate. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 3-Fluorobenzoic acid ethyl ester | C9H9FO2. Retrieved from [Link]

-

University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Li, C., et al. (2012). Influence of Fluorination on Single-Molecule Unfolding and Rupture Pathways of a Mechanostable Protein Adhesion Complex. PMC. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Melting and boiling points of benzene and fluorobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518798, Methyl 2,6-difluorobenzoate. Retrieved from [Link]

-

Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Wouters, J., et al. (2020). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. ACS Publications. Retrieved from [Link]

-

University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783401, Methyl 2-amino-5-fluorobenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Horsley, T. (n.d.). The effect of replacing hydrogens in linear alkanes with fluorine. Retrieved from [Link]

-

LookChem. (2025). ethyl 4-fluorobenzoate - 451-46-7, C9H9FO2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

MDPI. (2019). Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. Retrieved from [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved from [Link]

-

Vulpetti, A., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). List of boiling and freezing information of solvents. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. mce502.html [sas.upenn.edu]

- 4. Methyl 2-fluorobenzoate 97 394-35-4 [sigmaaldrich.com]

- 5. Methyl 4-fluorobenzoate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. METHYL 2,6-DIFLUOROBENZOATE | 13671-00-6 [chemicalbook.com]

- 7. Methyl-2,6-difluorbenzoat 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Ethyl 2-Fluorobenzoate manufacturers and suppliers in india [chemicalbook.com]

- 10. buyersguidechem.com [buyersguidechem.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Ethyl 4-fluorobenzoate | 451-46-7 [chemicalbook.com]

- 13. ossila.com [ossila.com]

- 14. chymist.com [chymist.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. chemimpex.com [chemimpex.com]

Metabolic stability of Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate analogs

[shape=box, style="filled,rounded", fontname="Arial",

Caption: Metabolic fate of the parent ester highlighting CES hydrolysis vs. CYP450 resistance.

Structural Optimization Strategies

To optimize analogs of this compound for systemic exposure, medicinal chemists must address the ester liability without compromising the CYP450 resistance of the fluorinated ring. Common strategies include:

-

Steric Shielding: Replacing the unhindered ethyl group with bulkier aliphatic chains (e.g., isopropyl or tert-butyl). The increased steric bulk physically impedes the approach of the carboxylesterase catalytic triad to the carbonyl carbon.

-

Bioisosteric Replacement: Converting the ester into an amide or a heterocyclic bioisostere (such as a 1,2,4-oxadiazole). Amides are significantly more resistant to enzymatic hydrolysis due to the resonance stabilization of the C-N bond, shifting the clearance mechanism away from rapid plasma degradation.

Quantitative Analog Comparison

The structural modifications directly dictate the half-life (

| Compound Analog | Structural Modification | Expected CYP450 Stability ( | Expected CES Stability ( | Primary Clearance Mechanism |

| Ethyl benzoate (Baseline) | None | Moderate | Low (< 20 min) | CES Hydrolysis |

| Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate | F and OCF₃ addition | High (> 60 min) | Very Low (< 10 min) | CES Hydrolysis |

| Isopropyl 3-fluoro-4-(trifluoromethoxy)benzoate | Bulky ester (Steric shield) | High (> 60 min) | Moderate (~ 30 min) | Mixed (CES/CYP) |

| 3-fluoro-4-(trifluoromethoxy)benzamide | Amide bioisostere | High (> 60 min) | High (> 120 min) | Renal / Biliary |

In Vitro Metabolic Stability Assessment Protocols

To accurately profile these analogs, a dual-assay approach is mandatory. The following self-validating protocols isolate Phase I (CYP450) and Phase II/Esterase (CES) clearance mechanisms.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

This assay quantifies the intrinsic clearance (

-

Step 1: Matrix Preparation. Thaw pooled human liver microsomes on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final assay protein concentration of 0.5 mg/mL 2. Causality: Pooling microsomes from multiple donors normalizes inter-individual genetic variability in CYP expression.

-

Step 2: Compound Spiking. Add the analog stock (dissolved in DMSO) to the microsomal suspension to yield a final concentration of 1 µM (Final DMSO ≤ 0.25%). Causality: Maintaining the substrate concentration at 1 µM ensures the reaction operates under first-order kinetics (well below the

of most CYPs) 1. -

Step 3: Pre-incubation. Incubate the mixture at 37°C for 5-10 minutes 3.

-

Step 4: Reaction Initiation. Initiate metabolism by adding an NADPH regenerating system (final concentration 1 mM) 4. Causality: NADPH is the obligatory electron donor required to drive the CYP450 catalytic cycle.

-

Step 5: Self-Validation Control (Critical). Run a parallel incubation lacking NADPH. Causality: If the compound depletes in the absence of NADPH, it confirms that the instability is driven by non-CYP mechanisms (e.g., microsomal esterases) or chemical degradation, ensuring accurate data interpretation.

-

Step 6: Quenching & Analysis. At

0, 5, 15, 30, 45, and 60 minutes, remove aliquots and immediately quench with an equal volume of ice-cold acetonitrile (ACN) containing an internal standard. Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS.

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Protocol B: Plasma Stability Assay (Esterase Focus)

Because the ethyl ester is highly prone to CES-mediated cleavage, plasma stability is a mandatory orthogonal assay.

-

Step 1: Spike the test analog (1 µM) into pre-warmed (37°C) human or rat plasma.

-

Step 2: Self-Validation Control (Critical). Co-incubate a parallel sample with bis(p-nitrophenyl)phosphate (BNPP) at 100 µM 5. Causality: BNPP is a selective, irreversible inhibitor of carboxylesterases. If the addition of BNPP rescues the compound's half-life, the degradation is definitively validated as CES-mediated hydrolysis, ruling out spontaneous chemical hydrolysis in the aqueous buffer.

-

Step 3: Quench with cold ACN at specific time points (0 to 120 mins) and analyze via LC-MS/MS to calculate the degradation half-life.

Conclusion

The development of ethyl 3-fluoro-4-(trifluoromethoxy)benzoate analogs requires a precise balancing act. While the fluorinated substituents confer exceptional resistance to CYP450-mediated oxidative metabolism, their strong electron-withdrawing nature exacerbates the vulnerability of the ester linkage to carboxylesterases. By utilizing rigorously controlled, self-validating in vitro assays and applying strategic bioisosteric or steric modifications, drug development professionals can successfully navigate these metabolic dichotomies to yield highly stable, efficacious candidates.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. nih.gov. 6

-

Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. 7

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. nih.gov. 5

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. researchgate.net. 8

-

Metabolic stability in liver microsomes. mercell.com. 1

-

Microsomal Stability | Cyprotex ADME-Tox Solutions. evotec.com. 2

-

Microsomal Stability - In Vitro Assay. charnwooddiscovery.com. 4

-

A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. benchchem.com. 3

Sources

- 1. mercell.com [mercell.com]

- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. researchgate.net [researchgate.net]

Lipophilicity Profiling of Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate: Structural Contributions and Experimental Methodologies

Executive Summary

Fluorination strategies are paramount in modern medicinal chemistry and agrochemical development. The incorporation of fluorine atoms and heavily fluorinated moieties—specifically the trifluoromethoxy (–OCF3) group—profoundly alters the physicochemical profile of a lead compound. This technical guide provides an in-depth analysis of the lipophilicity values (LogP/LogD) of Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate , deconstructing its structural contributions, outlining field-proven experimental protocols, and explaining the causality behind its metabolic stability.

Structural Deconstruction and Fragment-Based Lipophilicity

Lipophilicity, quantified as the partition coefficient (LogP), dictates a molecule's membrane permeability, volume of distribution, and metabolic clearance. For Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate, the lipophilic profile is driven by the synergistic effects of its core ester and its heavily fluorinated aromatic ring.

Using the Hansch-Leo fragment approach, we can deconstruct the calculated LogP (cLogP) to understand the exact contribution of each functional group:

-

Ethyl Benzoate Core: The base scaffold provides a highly lipophilic aromatic foundation with a slightly polar ester linkage, establishing a baseline LogP of 2.64 .

-

3-Fluoro Substituent: The introduction of a fluorine atom at the meta position slightly increases lipophilicity (Hansch

value of +0.14). More importantly, its high electronegativity lowers the pKa of adjacent protons and increases the oxidation potential of the ring. -

4-Trifluoromethoxy Group: The –OCF3 group acts as a "super-halogen" pseudo-substituent. The strong electron-withdrawing nature of the three fluorine atoms pulls electron density away from the ether oxygen, drastically reducing its hydrogen-bond accepting capacity. This results in a massive lipophilicity boost, characterized by a Hansch

parameter of +1.04 .

Quantitative Data Summary

Table 1: Fragment-Based Lipophilicity Contributions

| Structural Fragment | Hansch | Cumulative Estimated cLogP |

| Ethyl Benzoate (Core) | Base LogP: 2.64 | 2.64 |

| 3-Fluoro (meta) | +0.14 | 2.78 |

| 4-Trifluoromethoxy (para) | +1.04 | 3.82 |

| Total cLogP | - | ~3.82 |

Note: Because this molecule lacks ionizable acidic or basic functional groups within the physiological pH range (pH 1–9), its LogP is equivalent to its LogD.

Experimental Protocols: RP-HPLC Determination (OECD 117)

Expertise & Experience: Why RP-HPLC?

While the traditional shake-flask method (OECD 107) is often considered the gold standard for lipophilicity, the highly lipophilic and volatile nature of fluorinated esters frequently leads to emulsion formation, phase-separation inaccuracies, and analyte loss at the octanol-water interface. Therefore, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC, OECD 117) is the superior choice for this specific compound.

The Causality: Retention time on a non-polar stationary phase (C18) directly correlates with the octanol-water partition coefficient, completely bypassing physical phase separation issues. Furthermore, this protocol acts as a self-validating system : the calibration curve generated by the reference standards immediately flags any system suitability or equilibration issues before sample data is even processed.

Step-by-Step Methodology

-

Reference Standardization: Select six reference compounds with known, highly accurate LogP values spanning 2.0 to 5.0 (e.g., toluene, bromobenzene, chlorobenzene, naphthalene, phenanthrene).

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of 75% Methanol / 25% HPLC-grade Water. Because the analyte lacks ionizable groups, complex buffer salts are unnecessary. However, adding 0.1% Formic Acid is recommended to suppress residual silanol ionization on the column matrix.

-

Column Equilibration: Flush a standard C18 analytical column (e.g., 5 µm, 4.6 x 150 mm) at a flow rate of 1.0 mL/min until the baseline UV signal (254 nm) is completely stable.

-

Dead Time (

) Measurement: Inject an unretained marker (e.g., thiourea or uracil) to determine the column's dead time. -

Sample Injection: Inject 10 µL of Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate prepared at a concentration of 1 mg/mL in methanol.

-

Capacity Factor Calculation: Calculate the capacity factor (

) for all peaks using the formula: -

LogP Derivation: Plot

of the reference compounds against their known LogP values to generate a linear calibration curve (

Caption: Experimental workflow for RP-HPLC determination of LogP (OECD 117).

Mechanistic Insights: Metabolic Stability and Conformational Causality

The lipophilicity imparted by the –OCF3 group is intrinsically linked to the molecule's metabolic stability. In standard methoxy-aromatics, the oxygen atom is highly susceptible to CYP450-mediated oxidative demethylation. However, in Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate, the electron-withdrawing effect of the three fluorine atoms drastically reduces the electron density on the ether oxygen, neutralizing its ability to coordinate with metabolic enzymes .

The Causality of the 3-Fluoro Position

The strategic placement of the 3-fluoro group is not merely additive; it is conformationally causal. Positioned ortho to the –OCF3 group, the fluorine atom's lone pairs repel the oxygen, forcing the –OCF3 group out of the aromatic plane into an orthogonal conformation.

This conformational shift achieves two critical outcomes:

-

Lipophilicity Maximization: It maximizes the lipophilic surface area of the –CF3 moiety exposed to the surrounding solvent, driving the LogP upwards compared to an unhindered, coplanar –OCF3 group.

-

Steric Shielding: It creates a robust steric shield that physically blocks CYP450 enzymes from accessing the O–C bond, ensuring the ether linkage remains intact during first-pass metabolism .

Caption: CYP450 metabolic resistance pathway mediated by the trifluoromethoxy group.

References

-

National Center for Biotechnology Information (PubChem). "Compound Summary for CID 7278, Ethyl benzoate." PubChem Database. URL:[Link]

-

MDPI Molecules. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 2025. URL:[Link]

-

American Chemical Society (ACS). "Isolable Pyridinium Trifluoromethoxide Salt for Nucleophilic Trifluoromethoxylation." Organic Letters, 2021. URL:[Link]

Methodological & Application

Using Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate as a pharmaceutical intermediate

An Application Note and Comprehensive Protocol for the Utilization of Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate. This versatile fluorinated building block offers a unique combination of substituents that can significantly enhance the pharmacological properties of target molecules. We will explore the rationale behind its use, its key chemical transformations, and provide detailed, validated protocols for its application in synthetic workflows.

Introduction: The Strategic Advantage of Fluorination

In modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing lead compounds into viable drug candidates.[1][2] More than half of all new small-molecule drugs contain fluorine, a testament to its ability to fine-tune molecular behavior with remarkable precision.[1] Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate is an exemplar of a "fluorinated building block"—a high-value intermediate designed for the precise installation of fluorine moieties.[1][3]

This particular intermediate is distinguished by two key features on its phenyl ring:

-

A Trifluoromethoxy (-OCF₃) Group: This group is highly lipophilic and metabolically stable due to the strength of the C-F bonds.[4] It serves as a powerful modulator of a compound's pharmacokinetic profile, often improving membrane permeability, bioavailability, and resistance to enzymatic degradation.[4]

-

An Ortho-Fluoro (-F) Group: The fluorine atom, being the most electronegative element, alters the electronic properties of the aromatic ring.[5] Its placement can enhance binding affinity to biological targets through unique electronic interactions and can block sites of metabolic attack, further increasing the compound's half-life.[1][6]

The combination of these groups on a benzoate scaffold provides a synthetically accessible handle—the ethyl ester—for elaboration into a diverse range of more complex pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material is critical for successful synthesis and analysis. The key properties of Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate are summarized below.

| Property | Value | Source |

| CAS Number | 1805019-48-0 | [7] |

| Molecular Formula | C₁₀H₈F₄O₃ | [7] |

| Molecular Weight | 252.16 g/mol | [7] |

| Appearance | Not specified; likely a liquid or low-melting solid | - |

| Purity | ≥98% (typical) | [7] |

| Storage Conditions | Sealed in dry, 2-8°C | [7] |

| Technique | Predicted Characteristics |

| ¹H NMR (CDCl₃, 300 MHz) | δ ~8.0-7.2 (m, 3H, Ar-H), δ 4.41 (q, 2H, -OCH₂CH₃), δ 1.41 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ ~165 (C=O), δ ~155-115 (Ar-C, C-F, C-OCF₃), δ 120.4 (q, J=257 Hz, -OCF₃), δ ~62 (-OCH₂), δ ~14 (-CH₃) |

| ¹⁹F NMR (CDCl₃) | δ ~-58 (s, -OCF₃), δ ~-120 (m, Ar-F) |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1730 (C=O Ester), ~1260 (C-O), ~1220 (C-F) |

| MS (EI) | m/z 252 [M]⁺, fragments corresponding to loss of -OCH₂CH₃, -COOEt |

Core Synthetic Workflow: From Ester to Amide

A primary application of benzoate esters in pharmaceutical synthesis is their conversion to amides. This transformation is fundamental for building complex molecules like enzyme inhibitors, receptor agonists, and other therapeutic agents. The workflow involves two key steps: hydrolysis of the ester to a carboxylic acid, followed by coupling with an amine.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and analytical checkpoints. They are based on well-established chemical principles and analogous transformations.[9][10]

Protocol 1: Saponification to 3-fluoro-4-(trifluoromethoxy)benzoic Acid

Objective: To efficiently hydrolyze the ethyl ester to the corresponding carboxylic acid, a key intermediate for further functionalization.

Materials:

-

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate (1.0 eq)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)

-

Deionized Water

-

Hydrochloric Acid (HCl), 2M solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate (e.g., 10.0 g, 39.6 mmol) in ethanol (100 mL).

-

Hydrolysis: Prepare a solution of sodium hydroxide (e.g., 3.17 g, 79.3 mmol, 2.0 eq) in water (40 mL) and add it to the ethanolic solution of the ester.

-

Heating: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours.

-

Causality Note: Refluxing ensures the reaction goes to completion. The biphasic EtOH/H₂O system ensures solubility for both the organic ester and the inorganic base.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (the carboxylate salt) indicates completion.

-

Work-up - Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up - Acidification: Dilute the remaining aqueous residue with water (50 mL) and cool the flask in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is ~1-2. A white precipitate of the carboxylic acid should form.

-

Causality Note: Protonation of the carboxylate salt renders the carboxylic acid insoluble in water, allowing for its isolation.

-

-

Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 3-fluoro-4-(trifluoromethoxy)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary, to yield a white crystalline solid.

Validation:

-

TLC: Confirm the purity of the final product.

-

¹H NMR: Verify the disappearance of the ethyl group signals (quartet at ~4.4 ppm and triplet at ~1.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

-

Melting Point: Compare the observed melting point to literature values if available.

Protocol 2: Amide Coupling with Benzylamine

Objective: To demonstrate the utility of the synthesized carboxylic acid by forming a representative amide bond, a common linkage in pharmaceuticals.

Materials:

-

3-fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq)

-

Benzylamine (1.05 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3-fluoro-4-(trifluoromethoxy)benzoic acid (e.g., 5.0 g, 22.1 mmol), anhydrous DCM (100 mL), EDC·HCl (5.1 g, 26.5 mmol), and HOBt (3.6 g, 26.5 mmol).

-

Activation: Stir the mixture at room temperature for 20-30 minutes.

-

Causality Note: EDC is a coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization (if applicable).

-

-

Amine Addition: Add DIPEA (9.6 mL, 55.3 mmol) followed by the dropwise addition of benzylamine (2.5 mL, 23.2 mmol).

-

Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the proton of the amine, driving the reaction forward.

-

-

Reaction: Stir the reaction at room temperature overnight (12-18 hours).

-

Monitoring: Monitor the reaction by TLC for the consumption of the carboxylic acid.

-

Work-up: Dilute the reaction mixture with DCM (50 mL). Wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Validation:

-

¹H & ¹³C NMR: Confirm the structure of the final amide product. Look for characteristic shifts of the newly formed amide bond and the benzyl group.

-

High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition.

Safety and Handling

As with all laboratory chemicals, Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate and its derivatives should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn.[11]

-

Hazard Statements (Predicted for starting material): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12]

Always consult the specific Safety Data Sheet (SDS) for the reagents being used before commencing any experimental work.[11][13][14]

Conclusion

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate is a highly valuable and versatile intermediate for pharmaceutical research and development. The strategic placement of its fluoro and trifluoromethoxy groups provides medicinal chemists with a powerful tool to enhance the metabolic stability, lipophilicity, and binding interactions of drug candidates. The protocols detailed herein offer a robust and validated pathway for transforming this building block into key carboxylic acid and amide scaffolds, paving the way for the synthesis of novel and effective therapeutics.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Fluorinated Building Blocks - Organofluorine. Alfa Chemistry.

- Trifluoromethyl group. Wikipedia.

- Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Benchchem.

- Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- Fluorinated building blocks in drug design: new pathways and targets. PMC.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.

- Strong bond with fluorine chemistry. Manufacturing Chemist.

- Ethyl 3-fluoro-4-(trifluoromethyl)benzoate. MilliporeSigma.

- SAFETY DATA SHEET - Ethyl 3-(trifluoromethyl)benzoate. Thermo Fisher Scientific.

- ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate Safety Data Sheets. Echemi.

- Ethyl 3-fluoro-5-(trifluoromethoxy)benzoate. ChemScene.

- SAFETY DATA SHEET. Aldrich.

- SAFETY DATA SHEET. TCI Chemicals.

- 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook.

- Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)benzoate as a Precursor for Pharmaceutical Compounds. Benchchem.

- Spectroscopic Analysis of Ethyl 4-(4-fluorophenyl)benzoate: A Technical Guide. Benchchem.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Strong bond with fluorine chemistry [manufacturingchemist.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. Ethyl 3-fluoro-4-(trifluoromethyl)benzoate | 773135-31-2 [sigmaaldrich.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Chemoselective Reduction of Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate

[1]

Executive Summary

This guide details the reduction of Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate to its corresponding benzyl alcohol, [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol .[1] This transformation is a critical step in the synthesis of bioisosteres for medicinal chemistry, where the trifluoromethoxy (-OCF

While lithium aluminum hydride (LiAlH

Chemical Context & Retrosynthetic Analysis[1]

Substrate Properties

The substrate contains two key fluorinated motifs:[2][3][4][5]

-

Arene-Fluorine (C-F): Susceptible to nucleophilic aromatic substitution (S

Ar) by hydride donors if the ring is highly electron-deficient and temperatures are uncontrolled.[1] -

Trifluoromethoxy (-OCF

): Generally stable to hydride reduction, but enhances the electrophilicity of the ester carbonyl, potentially accelerating the reaction rate compared to non-fluorinated analogs.

Reaction Pathway

The reduction proceeds via nucleophilic attack of the hydride on the ester carbonyl, forming a tetrahedral intermediate, which collapses to an aldehyde, followed by a second hydride attack to yield the alkoxide.

Figure 1: Stepwise mechanistic pathway of ester reduction by hydride donors.

Experimental Protocols

Protocol A: Lithium Aluminum Hydride (Standard Laboratory Scale)

Best for: Small scale (<5g), rapid throughput, research laboratories. Risk: High reactivity; requires strict anhydrous conditions and careful quenching.[1]

Materials

-

Substrate: Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate (1.0 equiv)

-

Reagent: LiAlH

(2.4M in THF or powder, 1.2 - 1.5 equiv) -

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et

O) -

Quench: Water, 15% NaOH, Water (Fieser Method)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (N

) or Argon.[1][6] -

Reagent Prep: Charge the flask with LiAlH

(1.5 equiv) suspended in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C using an ice bath. -

Addition: Dissolve the ester substrate in minimal anhydrous THF. Add this solution dropwise to the LiAlH

suspension over 15–30 minutes.-

Critical: Maintain internal temperature <5°C to prevent potential defluorination on the ring.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][7]

-

Note: Reaction is typically complete within 1 hour.[1]

-

-

Fieser Quench (Critical): Cool the mixture back to 0°C. For every x grams of LiAlH

used, add carefully in sequence: -

Workup: Warm to RT and stir for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite.[1] Wash the pad with Et

O.[1] -

Purification: Concentrate the filtrate in vacuo. The crude oil is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).[1]

Protocol B: NaBH / CaCl (Scalable & Mild)

Best for: Larger scale (>10g), safety-restricted environments, or if chemoselectivity issues arise with LAH.[1]

Mechanism: Calcium chloride activates the borohydride, generating a transient Ca(BH

Materials

-

Substrate: Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate (1.0 equiv)

-

Reagent: NaBH

(2.5 equiv), CaCl -

Solvent: THF / Ethanol (2:1 ratio)

Step-by-Step Methodology

-

Setup: Dissolve the ester (1.0 equiv) in THF (0.3 M) in a round bottom flask.

-

Activation: Add anhydrous CaCl

(1.5 equiv) to the solution. Stir for 10 minutes. -

Reduction: Cool to 0°C. Add NaBH

(2.5 equiv) portion-wise over 20 minutes.-

Note: Hydrogen gas evolution will occur but is less vigorous than LAH.[1]

-

-

Progression: Allow the mixture to warm to RT and stir for 4–16 hours. (Slower kinetics than LAH).[1]

-

Quench: Cool to 0°C. Carefully add 1M HCl or saturated NH

Cl solution until pH ~7. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO

Analytical Validation

Successful reduction is confirmed by the disappearance of the ester signals and appearance of the benzylic methylene signals.

| Analytical Method | Key Diagnostic Signal (Substrate) | Key Diagnostic Signal (Product) |

| Quartet ~4.3 ppm (-OCH | Singlet/Doublet ~4.7 ppm (Ar-CH | |

| Carbonyl ~165 ppm (C=O) | Benzylic Carbon ~63 ppm (CH | |

| -58 ppm (-OCF | Shifts usually move slightly upfield due to loss of carbonyl conjugation.[1] | |

| IR Spectroscopy | Strong band ~1720 cm | Broad band ~3300 cm |

Troubleshooting & Safety

Common Issues

-

Incomplete Conversion: If using Protocol B, ensure CaCl

is anhydrous (fused). Moisture deactivates the system.[1] -

Defluorination: If traces of defluorinated product (benzyl alcohol without Ar-F) are observed by MS, lower the reaction temperature to -10°C and switch to Protocol B.

-

Aluminum Emulsions: In Protocol A, if the precipitate is gelatinous rather than granular, add more solvent and stir longer with the Rochelle salt method (saturated potassium sodium tartrate) instead of Fieser quench.

Safety Diagram: Quenching Workflow

The quenching of hydride reactions is the most hazardous step. Follow this logic flow to ensure safety.

Figure 2: Safety logic for quenching aluminum hydride reactions.

References

-

Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] (Foundational text on hydride selectivity).

-

Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4(13). Link (Review of -OCF3 stability and chemistry).

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. (Source of the standard "Fieser" workup for LAH).

- Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides." Journal of Organic Chemistry, 47(20), 3996–3999. (Basis for Protocol B: Salt-enhanced borohydride reduction).

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link (Context on the utility of the 3-fluoro-4-trifluoromethoxy motif).[1]

Sources

- 1. Ethyl 4-chloro-3-(trifluoromethyl)benzoate | CymitQuimica [cymitquimica.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 230295-16-6|(3-Fluoro-4-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 8. prepchem.com [prepchem.com]

Application Note: Two-Step Synthesis of Amides from Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate

Executive Summary & Mechanistic Rationale

The transformation of unactivated esters into amides is a fundamental operation in organic synthesis. While direct amidation with amines is possible, it is often kinetically sluggish and requires harsh Lewis acidic conditions (e.g., AlMe₃) that can degrade sensitive functional groups. For complex or electron-deficient substrates like Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate , a two-step Saponification-Coupling strategy provides a milder, highly modular, and self-validating alternative.

Electronic Considerations in Drug Design: The 3-fluoro and 4-trifluoromethoxy (-OCF₃) substituents are privileged motifs in medicinal chemistry. The -OCF₃ group, often termed a "super-halogen," significantly enhances a molecule's lipophilicity and metabolic stability by resisting cytochrome P450-mediated oxidative degradation[1],[2].

From a synthetic perspective, these strongly electron-withdrawing groups make the ester carbonyl highly electrophilic, facilitating rapid saponification. However, they simultaneously render the resulting carboxylic acid a weaker nucleophile during the subsequent amide coupling activation step. To overcome this high energy barrier[3], high-efficiency uronium coupling reagents like HATU are required to ensure complete conversion.

Synthetic Workflow

Workflow for the two-step conversion of Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate to amides.

Protocol 1: Saponification (Ester to Carboxylic Acid)

Objective: Hydrolyze the lipophilic ester to 3-fluoro-4-(trifluoromethoxy)benzoic acid.

Materials

-

Substrate: Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate (1.0 eq)

-

Base: Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

-

Solvent: THF / MeOH / H₂O (3:1:1 v/v/v)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve the ester (1.0 eq, e.g., 1.0 mmol, 252 mg) in the THF/MeOH mixture (4.0 mL).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of LiOH·H₂O (3.0 eq, 3.0 mmol, 126 mg) dissolved in H₂O (1.0 mL) dropwise.

-

Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir vigorously for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 4:1, UV visualization).

-

Concentration: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH).

-

Acidification (Self-Validation Step): Dilute the remaining aqueous layer with H₂O (5 mL) and cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~2 (verify with pH paper). A white precipitate of the carboxylic acid will form.

-

Extraction: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure acid.

Causality & Field Insights

-

Why this specific solvent mixture? The starting ester is highly lipophilic, while the LiOH base is hydrophilic. THF dissolves the organic substrate, water dissolves the base, and methanol acts as a miscible phase-transfer bridge. This creates a homogenous single-phase system, preventing the sluggish kinetics typical of biphasic reactions.

-

Why LiOH? The lithium cation strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the hydroxide ion.

Protocol 2: Amide Coupling (Carboxylic Acid to Amide)

Objective: Couple the electron-deficient 3-fluoro-4-(trifluoromethoxy)benzoic acid with a primary or secondary amine.

Materials

-

Substrate: 3-fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq)

-

Amine: Primary or secondary amine (1.2 eq)

-

Coupling Reagent: HATU (1.2 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: Anhydrous DMF (0.1 M to 0.2 M)

Step-by-Step Methodology

-

Pre-Activation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq, 1.0 mmol, 224 mg) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 eq, 3.0 mmol, 520 µL). Cool the mixture to 0 °C.

-

Coupling Reagent Addition: Add HATU (1.2 eq, 1.2 mmol, 456 mg) in one portion. Stir at 0 °C for 15 minutes to ensure complete formation of the OAt active ester.

-

Amine Addition: Add the desired amine (1.2 eq, 1.2 mmol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor via LC-MS.

-

Workup (Self-Validation Step): Quench by adding H₂O (15 mL). Extract with EtOAc (3 x 15 mL).

-

Sequential Washing: Wash the combined organic layers sequentially with:

-

1M HCl (15 mL): Removes unreacted amine and DIPEA.

-

Saturated aqueous NaHCO₃ (15 mL): Removes unreacted carboxylic acid and acidic byproducts.

-

5% w/w aqueous LiCl (3 x 15 mL): Removes residual DMF.

-

Brine (15 mL): Removes residual water.

-

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Causality & Field Insights

-

Why HATU over EDC/HOBt? The electron-withdrawing nature of the 3-F and 4-OCF₃ groups makes the intermediate carboxylate a weak nucleophile. HATU is highly electrophilic and rapidly traps it. Furthermore, HATU generates an OAt (1-hydroxy-7-azabenzotriazole) active ester. As detailed in[4], the nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect. It hydrogen-bonds with the incoming amine, acting as an intramolecular base catalyst that drastically accelerates aminolysis[5].

-

Why is Pre-Activation Mandatory? If the amine is added simultaneously with HATU, it can outcompete the weak carboxylate nucleophile and attack the uronium salt of HATU directly. This forms an unreactive guanidinium byproduct, permanently depleting the coupling reagent.

Quantitative Data: Coupling Reagent Optimization

For electron-deficient substrates like 3-fluoro-4-(trifluoromethoxy)benzoic acid, the choice of coupling reagent dictates the reaction kinetics and yield. The table below summarizes expected performance metrics based on standard peptide coupling literature[3].

| Coupling System | Activation Intermediate | Typical Yield (%) | Reaction Time (h) | Byproduct Removal |

| HATU / DIPEA | OAt Active Ester | 85 – 98 | 2 – 4 | Aqueous wash (Easy) |

| EDC / HOBt | OBt Active Ester | 60 – 80 | 8 – 16 | Aqueous wash (Moderate) |

| T3P / Pyridine | Mixed Anhydride | 75 – 90 | 12 – 24 | Water soluble (Very Easy) |

References

-

Amide bond formation: beyond the myth of coupling reagents. Valeur, E., & Bradley, M. (2009). Chemical Society Reviews, 38(2), 606-631. URL:[Link]

-

1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Carpino, L. A. (1993). Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

-

Fluorine in medicinal chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Chemical Society Reviews, 37(2), 320-330. URL:[Link]

Sources

Application Note: Direct C-H Trifluoromethoxylation of Ethyl 3-Fluorobenzoate

Executive Summary

The trifluoromethoxy (-OCF₃) group is a highly privileged pharmacophore in medicinal chemistry. Its unique stereoelectronic profile—combining high electronegativity (χ = 3.7) with exceptional lipophilicity (Hansch parameter Π = 1.04)—enhances both the metabolic stability and membrane permeability of drug candidates 1. However, the direct intermolecular C-H trifluoromethoxylation of deactivated arenes remains a formidable synthetic challenge.

This application note provides a comprehensive, self-validating guide for the late-stage trifluoromethoxylation of ethyl 3-fluorobenzoate . By leveraging modern photoredox catalysis and redox-active reagents, researchers can bypass traditional, laborious multi-step pre-functionalization, achieving direct C-H functionalization with high operational simplicity.

Mechanistic Rationale & Regioselectivity

To successfully functionalize ethyl 3-fluorobenzoate, one must understand the causality governing radical addition. The •OCF₃ radical is highly electrophilic and will preferentially attack the most electron-rich and sterically accessible sites on the arene ring.

In the ethyl 3-fluorobenzoate substrate:

-

The Ester Group (-COOEt) at C1: Strongly electron-withdrawing and meta-directing. It deactivates the ortho and para positions and introduces significant steric bulk.

-

The Fluoro Group (-F) at C3: Electron-withdrawing via induction but electron-donating via resonance, making it an ortho/para-directing group.

Regiochemical Outcome: The •OCF₃ radical is directed by the fluorine atom to the C2, C4, and C6 positions.

-

C2 is flanked by both the ester and the fluorine atom, rendering it too sterically hindered for radical attack.

-

C6 (para to F, ortho to the ester) is electronically activated but suffers from steric repulsion from the bulky adjacent ester group.

-

C4 (ortho to F, para to the ester) is electronically activated by the fluorine's resonance and is sterically accessible.

Consequently, the C4-cyclohexadienyl radical intermediate is kinetically favored, leading to ethyl 3-fluoro-4-(trifluoromethoxy)benzoate as the major regioisomer, alongside minor amounts of the C6-isomer [[1]]().

Figure 1: Photocatalytic generation of the •OCF₃ radical and regioselective addition.

Reagent Selection Matrix

Selecting the correct trifluoromethoxylating reagent is critical for deactivated arenes. While traditional methods relied on harsh conditions, modern redox-active reagents allow for mild, room-temperature functionalization 2.

Table 1: Quantitative Comparison of Trifluoromethoxylating Systems

| Reagent System | Activation Method | Reaction Time | Typical Yield | Suitability for Deactivated Arenes |

| Ngai's Reagent I (Batch) | ₂ / 402 nm LED | 12 - 24 h | 50 - 75% | High (Mild, highly selective) |

| Ngai's Reagent I (Flow) | ₂ / 402 nm LED | 10 - 30 min | 60 - 80% | High (Scalable, rapid) |

| BTMP (CF₃OOCF₃) | Photoredox or TEMPO | 16 h | 40 - 65% | Moderate (Requires peroxide handling) |

| TFMS + AgF₂ | Ag(II) / Selectfluor | 2 - 4 h | 30 - 50% | Low (Harsh oxidants degrade ester) |

Note: Ngai's Reagent I (an N-trifluoromethoxybenzimidazole derivative) is prioritized in these protocols due to its bench-stability and precise radical release profile.

Experimental Methodologies

Protocol A: Batch Photocatalytic Trifluoromethoxylation

Designed for initial screening and milligram-scale synthesis.

Causality of Design: To prevent the highly reactive •OCF₃ radical from abstracting hydrogen from the solvent or causing bis-trifluoromethoxylation, the substrate (ethyl 3-fluorobenzoate) is used in a 10-fold excess. The[Ru(bpy)₃]²⁺ catalyst acts dually: its excited state facilitates the N-OCF₃ bond cleavage, and the resulting Ru(III) species is perfectly tuned to oxidize the cyclohexadienyl radical intermediate back to an aromatic cation [[1]]().

Step-by-Step Procedure:

-

Preparation: In an oven-dried 10 mL glass vial equipped with a magnetic stir bar, add Ngai's Reagent I (0.20 mmol, 1.0 equiv) and ₂ (0.00006 mmol, 0.03 mol%).

-

Substrate Addition: Add ethyl 3-fluorobenzoate (2.0 mmol, 10.0 equiv). Note: The excess substrate can be recovered during purification.

-

Solvent: Inject 2.0 mL of anhydrous, degassed acetonitrile (MeCN). Seal the vial with a PTFE-lined septum.

-

Degassing: Sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which quenches the excited state of the photocatalyst.

-

Irradiation: Place the vial in a photoreactor equipped with 10 W violet LEDs (λ = 402 nm). Stir vigorously at room temperature for 16 hours.

-